REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH:12]([CH3:13])[OH:14])[cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1.[Cl:19][CH2:20][Cl:21].[S:15]([Br:16])([Br:17])=[O:18]>>[Br:1][c:2]1[cH:3][c:4]([CH:12]([CH3:13])[Br:17])[cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)c1cc(Br)cc(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Br)Br
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Name
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Type
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product
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Smiles
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CC(Br)c1cc(Br)cc(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |